molecular formula C16H16FNO2 B3930954 N-(4-fluorobenzyl)-2-phenoxypropanamide

N-(4-fluorobenzyl)-2-phenoxypropanamide

Cat. No.: B3930954
M. Wt: 273.30 g/mol
InChI Key: ZDIPGGCQSBVBIM-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-phenoxypropanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a phenoxy group and a 4-fluorobenzyl moiety. The 4-fluorobenzyl group enhances lipophilicity and metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation . This compound’s structural features make it a candidate for pharmaceutical research, particularly in areas such as antimicrobial or anticancer agent development, though specific biological data remain under investigation .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-12(20-15-5-3-2-4-6-15)16(19)18-11-13-7-9-14(17)10-8-13/h2-10,12H,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIPGGCQSBVBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=C(C=C1)F)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-2-phenoxypropanamide typically involves the reaction of 4-fluorobenzylamine with 2-phenoxypropanoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and are conducted at room temperature to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process might be optimized for higher efficiency and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-fluorobenzyl)-2-phenoxypropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-phenoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it might bind to an enzyme’s active site, altering its activity and affecting downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(4-fluorobenzyl)-2-phenoxypropanamide with structurally related compounds, emphasizing key differences in functional groups, pharmacological properties, and applications:

Compound Name Molecular Formula Structural Features Biological Activity Key Differences
This compound C₁₆H₁₆FNO₂ Phenoxy group, 4-fluorobenzyl, propanamide backbone Under investigation (potential antimicrobial/anticancer) Baseline for comparison; balanced lipophilicity and metabolic stability .
2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide C₁₆H₁₅ClFNO₂ Chlorophenoxy group, methyl substituent on propanamide Varied activity due to Cl and methyl groups Chlorine increases molecular weight; methyl group alters steric hindrance .
N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide Not specified Chloro/fluoro-phenyl, methylphenyl-methylamino group Enhanced reactivity from Cl/F synergy Amino group replaces phenoxy; dual halogenation enhances target interaction .
N-(4-Bromo-2-fluorophenyl)-2-(3-chlorobenzenesulfonamido)propanamide Not specified Bromo/fluoro-phenyl, 3-chlorobenzenesulfonamido group Efficacy against specific enzyme targets Sulfonamido group improves solubility; bromine adds steric bulk .
N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide Not specified Acetamide backbone, furan ring, 4-fluorobenzyl Anticancer and antimicrobial activity Shorter acetamide chain; furan ring introduces heterocyclic reactivity .
N-(2-fluorophenyl)-3-(3-fluorophenyl)propanamide C₁₅H₁₃F₂NO Dual fluorophenyl groups, propanamide backbone Enhanced metabolic stability Dual fluorine atoms increase electronegativity; lacks phenoxy group .

Structural and Functional Insights

Role of Halogen Substituents

  • Fluorine: The 4-fluorobenzyl group in the target compound improves metabolic stability and bioavailability compared to non-fluorinated analogs (e.g., N-(4-chlorobenzyl) derivatives).
  • Chlorine/Bromine: Chlorophenoxy or bromophenyl groups in analogs (e.g., and compounds) increase molecular weight and lipophilicity but may reduce solubility. Chlorine’s larger atomic radius can sterically hinder target interactions compared to fluorine .

Backbone and Functional Group Variations

  • Acetamide vs. Propanamide: Compounds like N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide () have shorter acetamide chains, reducing conformational flexibility compared to the target compound’s propanamide backbone.
  • Phenoxy vs.

Pharmacological and Industrial Relevance

While this compound’s specific applications are still under study, its structural analogs highlight trends:

  • Antimicrobial Activity : Fluorinated benzyl groups (e.g., ) correlate with enhanced membrane penetration in microbial targets .
  • Anticancer Potential: Phenoxy and halogenated aryl groups (e.g., and ) are associated with kinase inhibition or apoptosis induction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-fluorobenzyl)-2-phenoxypropanamide
Reactant of Route 2
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N-(4-fluorobenzyl)-2-phenoxypropanamide

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